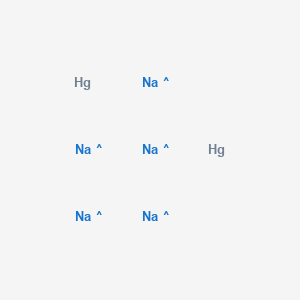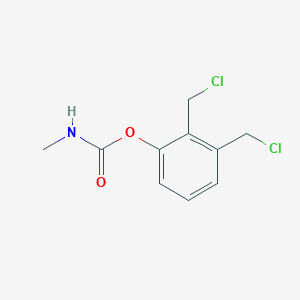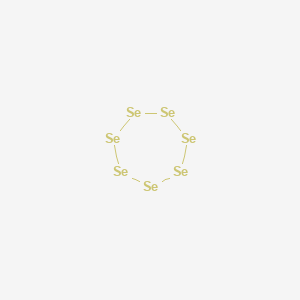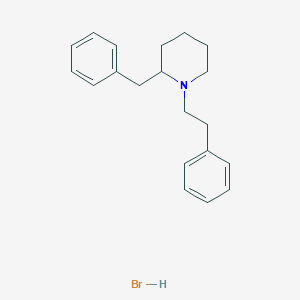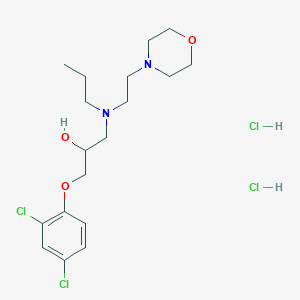
1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a morpholinoethyl group, and a propylamino group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.
Introduction of the Morpholinoethyl Group: The intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.
Addition of the Propylamino Group: The final step involves the reaction of the resulting compound with a propylamine derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dichlorophenoxy)-3-(dimethylamino)-2-propanol
- 1-(2,4-Dichlorophenoxy)-3-(ethylamino)-2-propanol
- 1-(2,4-Dichlorophenoxy)-3-(methylamino)-2-propanol
Uniqueness
1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential therapeutic effects.
Propriétés
Numéro CAS |
22820-29-7 |
|---|---|
Formule moléculaire |
C18H30Cl4N2O3 |
Poids moléculaire |
464.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenoxy)-3-[2-morpholin-4-ylethyl(propyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H28Cl2N2O3.2ClH/c1-2-5-22(7-6-21-8-10-24-11-9-21)13-16(23)14-25-18-4-3-15(19)12-17(18)20;;/h3-4,12,16,23H,2,5-11,13-14H2,1H3;2*1H |
Clé InChI |
PUUITAXBGBRBQX-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCN1CCOCC1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





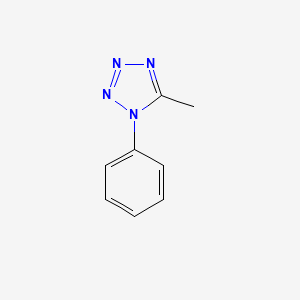
![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)

![1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid](/img/structure/B14711235.png)

![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)
